Efficient Ester Hydrolysis to Carboxylic Acid Intermediate
The compound demonstrates a quantitative and high-yield chemical differentiation from its immediate downstream product, the carboxylic acid (Riociguat Impurity 25). A published synthetic procedure reports a 96% yield for the hydrolysis of the target ethyl ester to 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid using sodium hydroxide in dioxane/water . This efficient conversion underscores the compound's critical role as a bench-stable, easily activatable precursor for further functionalization, contrasting with the direct procurement of the carboxylic acid which may have different stability and solubility profiles.
| Evidence Dimension | Synthetic conversion yield to the carboxylic acid intermediate |
|---|---|
| Target Compound Data | 96% yield (8.71 g from 10.0 g starting material, 33.41 mmol scale) |
| Comparator Or Baseline | Direct procurement/synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 956011-26-0). Yield not applicable for a direct procurement step, but the target compound's conversion efficiency is a benchmark. |
| Quantified Difference | N/A (demonstrated conversion efficiency vs. an undefined synthetic yield for the acid) |
| Conditions | Reaction with 1N NaOH in 1,4-dioxane/water at 20°C for 2 h, followed by acidification with 1N HCl . |
Why This Matters
This data proves the compound is a superior synthetic intermediate for generating the carboxylic acid building block with nearly quantitative efficiency, which is crucial for cost-effective, high-throughput drug synthesis.
